A-Amylase/

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Amylase is an enzyme that catalyzes the hydrolysis of starch into sugars. It is a member of the glycoside hydrolase family and is found in various organisms, including humans, animals, plants, and microbes. In humans, it is produced in the salivary glands and pancreas, playing a crucial role in the digestive process by breaking down complex carbohydrates into simpler sugars .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Amylase can be synthesized through microbial fermentation, primarily using bacteria, fungi, and yeast. The production process involves optimizing various parameters such as temperature, pH, and nutrient sources to maximize enzyme yield. Recombinant DNA technology is also employed to enhance production efficiency .

Industrial Production Methods: Industrially, Alpha-Amylase is produced using submerged fermentation techniques. Microbial strains are cultured in large bioreactors under controlled conditions. The enzyme is then extracted, purified, and formulated for various applications. Key reagents used in the preparation include sodium phosphate, sodium chloride, and starch solutions .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Amylase primarily undergoes hydrolysis reactions, breaking down alpha-1,4-glycosidic linkages in starch molecules to produce maltose, glucose, and dextrins .

Common Reagents and Conditions: The enzyme operates optimally at a pH range of 6.7 to 7.0 and requires calcium ions for stability and activity. Common reagents include sodium phosphate buffers and starch substrates .

Major Products: The major products formed from the hydrolysis of starch by Alpha-Amylase are maltose, glucose, and dextrins .

Applications De Recherche Scientifique

Alpha-Amylase has a wide range of applications in various fields:

Chemistry: Used in analytical techniques to measure starch content in samples.

Biology: Studied for its role in metabolic pathways and digestive processes.

Medicine: Employed in diagnostic assays to measure enzyme levels in bodily fluids, which can indicate pancreatic function.

Industry: Utilized in the food industry for starch conversion, in the textile industry for desizing fabrics, and in the paper industry for starch modification

Mécanisme D'action

Alpha-Amylase catalyzes the hydrolysis of starch through a double-displacement mechanism. The enzyme’s active site contains aspartate and glutamate residues that act as a catalytic nucleophile and general acid/base, respectively. Calcium ions are essential for maintaining the enzyme’s structural integrity and activity .

Comparaison Avec Des Composés Similaires

Beta-Amylase: Found in plants and microbes, it hydrolyzes starch to produce maltose but operates optimally at a lower pH than Alpha-Amylase.

Gamma-Amylase: Known for its ability to cleave glycosidic linkages in acidic environments, producing glucose.

Uniqueness: Alpha-Amylase is unique due to its widespread presence in various organisms and its ability to function efficiently at neutral pH levels. Its broad range of applications and ease of production make it a valuable enzyme in both scientific research and industrial processes .

Propriétés

IUPAC Name |

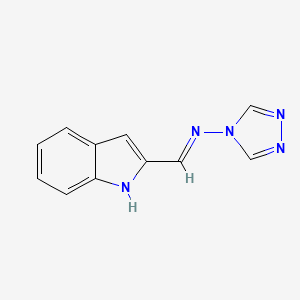

(E)-1-(1H-indol-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-11-9(3-1)5-10(15-11)6-14-16-7-12-13-8-16/h1-8,15H/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAIKVXQWSGKCO-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)

![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)

![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)

![1-[(4-fluorophenyl)methyl]-N-methyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide](/img/structure/B6097824.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)

![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)

METHANONE](/img/structure/B6097862.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6097868.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)

![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)